3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
3,4-Diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a benzamide moiety substituted with diethoxy groups at the 3- and 4-positions. The dibenzooxazepine scaffold is characterized by a seven-membered oxazepine ring (containing one oxygen and one nitrogen atom) fused to two benzene rings. The 11-oxo group indicates a ketone functionality at position 11, while the 10,11-dihydro designation reflects partial saturation of the oxazepine ring.
Properties
IUPAC Name |
3,4-diethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-3-29-21-11-9-15(13-22(21)30-4-2)23(27)25-16-10-12-19-17(14-16)24(28)26-18-7-5-6-8-20(18)31-19/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVSDUINRCPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves the following steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via amide coupling reactions using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to act as inhibitors of the dopamine D2 receptor . This interaction can modulate neurotransmitter activity, which is relevant in the treatment of neurological disorders.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heteroatom Differences :
- The oxazepine core (oxygen and nitrogen) in the target compound contrasts with thiazepine analogs (sulfur and nitrogen) . The oxygen atom in oxazepines may enhance hydrogen-bonding capacity compared to sulfur’s larger atomic radius and reduced electronegativity.
Substituent Effects :
- 3,4-Diethoxybenzamide : The ethoxy groups in the target compound increase lipophilicity and steric bulk compared to simpler substituents like methoxy or hydroxyl groups . This may enhance membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Groups (e.g., CF3) : Trifluoromethyl groups improve metabolic stability and binding affinity to hydrophobic receptor pockets.
- Positional Isomerism : Substituent placement on the oxazepine ring (e.g., 2-yl vs. 7-methyl ) influences conformational flexibility and target engagement.
Synthetic Complexity :
- The diethoxy substituents in the target compound likely require multi-step synthesis involving ethoxylation and protection/deprotection strategies, whereas methoxy or hydroxyl groups are more straightforward to introduce .
Pharmacological Implications
- Receptor Selectivity : Thiazepine derivatives (e.g., compounds 47–49 ) demonstrate D2 dopamine receptor antagonism, attributed to their carboxamide linkages and alkyl/aryl substitutions. The target compound’s oxazepine core and diethoxy groups may shift selectivity toward other GPCRs or enzymes.
- Solubility vs. Bioavailability : Polar substituents like hydroxyl groups (e.g., ) improve solubility but may limit blood-brain barrier penetration. The diethoxy groups in the target compound balance moderate lipophilicity with solubility.
Biological Activity
3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to explore its biological activity by reviewing relevant literature, detailing case studies, and presenting research findings.
Chemical Structure and Properties
The compound is characterized by a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 390.4 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies .
Biological Activities
1. Antitumor Activity:
Preliminary studies suggest that derivatives of the dibenzo[b,f][1,4]oxazepine scaffold exhibit significant antitumor effects. Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Properties:
Research has indicated that compounds within this chemical family may possess anti-inflammatory properties. The presence of the oxazepine ring is often associated with reduced inflammation in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Effects:
The neuroprotective properties of compounds containing the dibenzo[b,f][1,4]oxazepine framework have been documented. These compounds may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Mechanism of Action |
|---|---|---|
| Antitumor | Moderate | Induction of apoptosis; cell cycle arrest |
| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |
| Neuroprotective | Emerging | Modulation of neurotransmitter levels; antioxidant activity |
Case Study 1: Antitumor Mechanisms
A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives revealed that this compound exhibited notable cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing chronic inflammatory conditions.
Synthesis and Pharmacokinetics
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its clinical viability.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,4-diethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?
Answer:
The synthesis involves two key steps: (1) preparation of the dibenzo[b,f][1,4]oxazepine core and (2) coupling with the 3,4-diethoxybenzamide group.
- Core synthesis : The dibenzo[b,f][1,4]oxazepine scaffold is formed via nucleophilic substitution of a nitro group on a phthalonitrile intermediate using salicylic acid derivatives (e.g., hydrazonamide) in DMF with potassium carbonate, yielding 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives .
- Benzamide coupling : React the oxazepine core with 3,4-diethoxybenzoyl chloride under anhydrous conditions (e.g., THF, DIPEA) at 0–5°C to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 57–65% for analogous benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
